molecular formula C7H14ClNO B6297499 Octahydrofuro[3,4-b]pyridine hydrochloride CAS No. 2288708-55-2

Octahydrofuro[3,4-b]pyridine hydrochloride

Cat. No.: B6297499
CAS No.: 2288708-55-2
M. Wt: 163.64 g/mol
InChI Key: OIOKJYYEFJQXAA-UHFFFAOYSA-N
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Description

Octahydrofuro[3,4-b]pyridine hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a bicyclic nitrogen-containing heterocycle, which is often used in various scientific research applications due to its unique structural properties .

Preparation Methods

The synthesis of octahydrofuro[3,4-b]pyridine hydrochloride typically involves multiple steps. One common synthetic route includes the asymmetric Michael addition of ®-N-tert-butanesulfinyl imidate with enamidomalonate to install the C10 stereocenter, followed by an intramolecular alkoxide exchange/Michael addition/hydrogenation sequence to construct the bicyclic ring system . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Octahydrofuro[3,4-b]pyridine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Octahydrofuro[3,4-b]pyridine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism by which octahydrofuro[3,4-b]pyridine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Octahydrofuro[3,4-b]pyridine hydrochloride can be compared with other similar compounds, such as:

What sets this compound apart is its bicyclic structure, which imparts unique chemical and biological properties .

Properties

IUPAC Name

1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-6-4-9-5-7(6)8-3-1;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOKJYYEFJQXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC2NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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